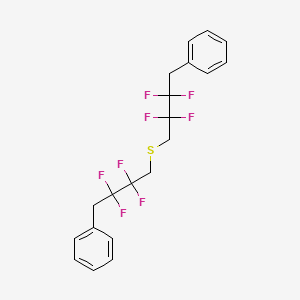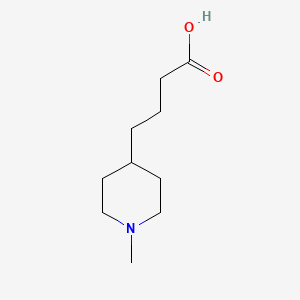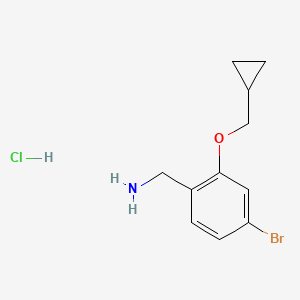
6-Chloro-3-fluoro-N-isopropylpicolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-3-fluoro-N-isopropylpicolinamide is an organic compound belonging to the picolinamide family This compound is characterized by the presence of a chlorine atom at the 6th position, a fluorine atom at the 3rd position, and an isopropyl group attached to the nitrogen atom of the picolinamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-fluoro-N-isopropylpicolinamide typically involves multi-step organic reactions. One common synthetic route includes:
Halogenation: Starting with picolinamide, the compound undergoes halogenation to introduce the chlorine and fluorine atoms at the desired positions. This can be achieved using reagents such as thionyl chloride (SOCl₂) and fluorinating agents like Selectfluor.
Amidation: The halogenated intermediate is then subjected to amidation with isopropylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-3-fluoro-N-isopropylpicolinamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other related compounds.
Wissenschaftliche Forschungsanwendungen
6-Chloro-3-fluoro-N-isopropylpicolinamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Agrochemicals: The compound is explored for its use as a herbicide or pesticide due to its ability to inhibit specific biological pathways in plants and pests.
Chemical Biology: It serves as a tool compound in chemical biology to study the interactions and functions of various biological targets.
Material Science: The compound is investigated for its potential use in the synthesis of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-Chloro-3-fluoro-N-isopropylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and fluorine atoms, along with the isopropyl group, contribute to the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to the desired biological effects. For example, in medicinal chemistry, the compound may inhibit the activity of a particular enzyme involved in disease progression.
Vergleich Mit ähnlichen Verbindungen
6-Chloro-3-fluoro-N-isopropylpicolinamide can be compared with other picolinamide derivatives, such as:
6-Chloro-3-fluoropicolinamide: Lacks the isopropyl group, which may affect its binding affinity and specificity.
3-Fluoro-N-isopropylpicolinamide: Lacks the chlorine atom, which can influence its chemical reactivity and biological activity.
6-Chloro-N-isopropylpicolinamide: Lacks the fluorine atom, potentially altering its pharmacokinetic properties.
The presence of both chlorine and fluorine atoms, along with the isopropyl group, makes this compound unique in terms of its chemical and biological properties, offering distinct advantages in various applications.
Eigenschaften
Molekularformel |
C9H10ClFN2O |
|---|---|
Molekulargewicht |
216.64 g/mol |
IUPAC-Name |
6-chloro-3-fluoro-N-propan-2-ylpyridine-2-carboxamide |
InChI |
InChI=1S/C9H10ClFN2O/c1-5(2)12-9(14)8-6(11)3-4-7(10)13-8/h3-5H,1-2H3,(H,12,14) |
InChI-Schlüssel |
MPIUPKCDAOLLBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(=O)C1=C(C=CC(=N1)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(4'-bromo-[1,1'-biphenyl]-2-yl)ethanesulfonamide](/img/structure/B12068193.png)




![4-[(4-Bromobenzenesulfonyl)methyl]piperidine](/img/structure/B12068219.png)


![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-fluorophosphinic acid](/img/structure/B12068252.png)


